5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile
Overview
Description
5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile is a versatile chemical compound with the molecular formula C14H18N4O and a molecular weight of 258.32 g/mol This compound is known for its unique structure, which includes a nicotinonitrile core substituted with acetyl, methyl, and piperazino groups
Preparation Methods
The synthesis of 5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The synthetic route may include the following steps:
Formation of Nicotinonitrile Core: The initial step involves the synthesis of the nicotinonitrile core through a series of reactions, such as cyclization and nitrile formation.
Substitution Reactions: The core is then subjected to substitution reactions to introduce the acetyl, methyl, and piperazino groups. These reactions often require specific reagents and conditions to achieve the desired substitutions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development for various diseases.
Industry: It is utilized in industrial processes for the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile can be compared with other similar compounds, such as:
5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile: This compound has a phenyl group instead of a methyl group on the piperazino ring, leading to different chemical and biological properties.
6-Methyl-2-(4-methylpiperazino)nicotinonitrile: Lacks the acetyl group, which may affect its reactivity and applications.
5-Acetyl-2-(4-methylpiperazino)nicotinonitrile:
Properties
IUPAC Name |
5-acetyl-6-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-13(11(2)19)8-12(9-15)14(16-10)18-6-4-17(3)5-7-18/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDRPAJWVZJSDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCN(CC2)C)C#N)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161151 | |
Record name | 5-Acetyl-6-methyl-2-(4-methyl-1-piperazinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303147-02-6 | |
Record name | 5-Acetyl-6-methyl-2-(4-methyl-1-piperazinyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303147-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-6-methyl-2-(4-methyl-1-piperazinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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